2,7-Bis(diphenylamino)-9H-fluoren-9-one
Description
Contextualizing Fluorene-Based Compounds within Organic Electronics
Fluorene-based compounds represent a cornerstone class of materials in the field of organic electronics. rsc.org The fundamental fluorene (B118485) structure is a polycyclic aromatic hydrocarbon characterized by a rigid and planar biphenyl (B1667301) unit bridged by a methylene (B1212753) group. nbinno.com This inherent rigidity, combined with excellent thermal and oxidative stability, makes fluorene derivatives highly suitable for electronic devices. nbinno.comresearchgate.net
In organic electronics, these materials are integral components in a range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. rsc.orgresearchgate.net One of the key advantages of the fluorene scaffold is the ability to easily functionalize it at the C-9 position and the aromatic C-2 and C-7 positions. researchgate.net This chemical versatility allows researchers to precisely tune the material's electronic and optical properties, such as charge transport capabilities and photoluminescence. nbinno.com For instance, attaching alkyl or aryl groups at the C-9 position can enhance solubility and processability without creating significant steric hindrance on the polymer backbone, which is crucial for manufacturing devices. nbinno.comresearchgate.net
Fluorene-based polymers are particularly noted for their high fluorescence quantum yields and are often employed as emissive layers in OLEDs, capable of producing highly efficient deep-blue light. nbinno.comresearchgate.net The development of these materials has been a significant factor in advancing full-color display technologies. researchgate.net
| Property of Fluorene Core | Advantage in Organic Electronics | Relevant Applications |
| Rigid, Planar Structure | Promotes intermolecular π-π stacking, facilitating charge transport. | Organic Field-Effect Transistors (OFETs) |
| High Thermal Stability | Ensures device longevity and operational stability under thermal stress. | OLEDs, Organic Solar Cells |
| High Fluorescence Quantum Yield | Leads to efficient light emission. | Emissive layers in OLEDs |
| Chemical Versatility (C-9, C-2, C-7) | Allows for tuning of solubility, energy levels, and optical properties. | Hole-transporting materials, Emitters |
Structural Significance of the Diarylamino-Substituted Fluorenone Core
The specific structure of 2,7-Bis(diphenylamino)-9H-fluoren-9-one is central to its functionality. The molecule is built upon a 9-fluorenone (B1672902) core, which is a fluorene unit where the methylene bridge at C-9 is replaced by a ketone group. This modification transforms the core into an electron-accepting moiety.
The key functionalization in this compound is the attachment of two diphenylamino groups at the C-2 and C-7 positions. These diarylamino substituents are strong electron-donating groups. The combination of an electron-accepting fluorenone core with electron-donating diarylamino substituents creates a molecule with a distinct intramolecular donor-acceptor (D-A) character. This architecture is known to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which directly influences the molecule's absorption and emission properties.
The diarylamino groups play a predominant role in defining the photophysical characteristics of the molecule. ntu.edu.tw Furthermore, the rigidity of the fluorenyl core is beneficial for achieving high quantum efficiency in fluorescence. ntu.edu.tw The introduction of bulky diaryl substituents can also significantly enhance the morphological stability of the material in its amorphous state, preventing crystallization, which is a critical factor for the longevity and reliability of thin-film organic electronic devices. ntu.edu.tw
Key Structural Features of this compound:
Fluorenone Core: Acts as a rigid, electron-accepting unit.
Diphenylamino Groups: Function as strong electron-donating substituents at the C-2 and C-7 positions.
Donor-Acceptor Architecture: Leads to intramolecular charge transfer characteristics, influencing optical and electronic properties.
Enhanced Stability: The bulky substituents contribute to high thermal and morphological stability. ntu.edu.tw
Current Research Trajectories and Emerging Opportunities for Fluorenone Derivatives
Research into fluorenone derivatives is expanding beyond traditional organic electronics into a variety of advanced applications. These materials are now being engineered for use as highly promising photonic and optoelectronic materials. researchgate.net A significant recent focus has been on their nonlinear optical (NLO) properties, which could be harnessed for applications like optical second harmonic generation and terahertz (THz) generation. researchgate.netmdpi.com
The market for 9-fluorenone is projected to grow, driven by the rising demand for fluorene-based intermediates in the manufacturing of high-performance optical resins and OLEDs. hdinresearch.com This commercial interest signals opportunities for scalable production and integration into consumer electronics, such as high-resolution displays and precision optics for cameras. hdinresearch.com
Current research is also exploring the synthesis of novel fluorenone derivatives to create versatile building blocks for more complex systems. mdpi.com For example, by incorporating coordinating sites like pyridyl groups, researchers can use fluorenone derivatives as linkers in the fabrication of luminescent supramolecular assemblies and hybrid metal-organic frameworks. mdpi.com Additionally, fluorenone-based molecules are being developed as highly selective and sensitive chemosensors for detecting specific ions. researchgate.net The use of computational methods, such as Density Functional Theory (DFT), is becoming increasingly common to predict and understand the electrical and optical properties of newly designed fluorenone compounds before their synthesis. nih.gov
| Research Area | Emerging Applications | Key Findings/Goals |
| Photonics & NLO | Terahertz (THz) generation, second harmonic generation. | Exploiting the unique combination of chemical, structural, and optical properties of fluorenones. researchgate.net |
| OLED Materials | Brighter, more stable, and flexible displays. | Driven by the growing adoption of OLEDs in smartphones and televisions. hdinresearch.com |
| Supramolecular Chemistry | Luminescent metal-organic frameworks (MOFs), functional materials. | Synthesis of fluorenone linkers with specific donor sites for metal coordination. mdpi.com |
| Sensors | Selective colorimetric and fluorescent chemosensors. | Development of fluorenone-derived sensors for detecting specific ions like fluoride. researchgate.net |
| Computational Chemistry | Material design and property prediction. | Using DFT to analyze electronic structures and predict NLO properties of new derivatives. nih.gov |
Structure
3D Structure
Properties
CAS No. |
113933-91-8 |
|---|---|
Molecular Formula |
C37H26N2O |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2,7-bis(N-phenylanilino)fluoren-9-one |
InChI |
InChI=1S/C37H26N2O/c40-37-35-25-31(38(27-13-5-1-6-14-27)28-15-7-2-8-16-28)21-23-33(35)34-24-22-32(26-36(34)37)39(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H |
InChI Key |
YKBQFVANWYSUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthesis Pathways for 2,7-Bis(diphenylamino)-9H-fluoren-9-one
The construction of the this compound scaffold can be achieved through several established routes, primarily involving amination reactions on pre-functionalized fluorenone cores.
Direct amination of fluorenone precursors is a key strategy for the synthesis of 2,7-diaminofluorenone derivatives. While palladium-catalyzed aminations are more common, Lewis acid catalysis has also been explored in related systems. For instance, boron trifluoride etherate (BF₃·OEt₂), a Lewis acid, has been utilized to catalyze the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various aminobenzamides, demonstrating its utility in forming C-N bonds in fluorene (B118485) systems. thieme-connect.dersc.org
In a more direct approach to the target compound, the synthesis of 2,7-bis(diphenylamino)-9-fluorenone has been achieved through the aerobic oxidation of 2,7-bis(diphenylamino)-9H-fluorene. researchgate.net This reaction is often carried out in the presence of a base like potassium hydroxide (B78521) and a suitable solvent such as N,N-dimethylformamide (DMF).
Bifunctional ionic liquids containing sulfonic acid groups have been employed as catalysts for the condensation reaction of 9-fluorenone (B1672902) with phenols to produce 9,9-bis(4-hydroxyphenyl)fluorene. researchgate.net This highlights the potential of acidic catalysts in functionalizing the fluorenone core, which could be adapted for amination reactions.
Multi-step synthetic sequences are commonly employed to prepare this compound, typically starting from readily available fluorene or 9-fluorenone. A common strategy involves the dinitration of 9-fluorenone to yield 2,7-dinitro-9H-fluoren-9-one. nih.gov This intermediate is then subjected to a reduction reaction to afford 2,7-diamino-9H-fluoren-9-one. nih.gov Subsequent palladium-catalyzed cross-coupling reactions with aryl halides can then be used to install the diphenylamino moieties.
An alternative pathway begins with the bromination of fluorene, followed by oxidation to produce 2,7-dibromo-9H-fluoren-9-one. This dihalogenated fluorenone serves as a versatile precursor for the introduction of the diarylamino groups via cross-coupling reactions.
A detailed multi-step synthesis starting from 2,7-dinitrofluorene (B108060) involves the following key transformations:
Reduction of Nitro Groups: The nitro groups of 2,7-dinitrofluorene are reduced to amino groups using reagents such as stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) to yield 2,7-diaminofluorene (B165470). nih.gov
Oxidation to Fluorenone: The resulting 2,7-diaminofluorene can then be oxidized to 2,7-diamino-9H-fluoren-9-one.
Diarylation: The final step involves the palladium-catalyzed N-arylation of the amino groups with an aryl halide, such as iodobenzene (B50100) or bromobenzene, in the presence of a suitable phosphine (B1218219) ligand and a base to furnish this compound.
Synthesis of Functionalized 2,7-Diarylamino-9H-fluoren-9-one Derivatives
The functionalization of the 2,7-diarylamino-9H-fluoren-9-one scaffold is crucial for tailoring its properties for specific applications. Palladium-catalyzed coupling reactions are the most powerful tools for this purpose, allowing for the introduction of a wide range of substituents.
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation in modern organic synthesis and is extensively used for the synthesis of 2,7-diarylamino-9H-fluoren-9-one derivatives. rsc.org This reaction enables the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a phosphine ligand. For the synthesis of the target molecule and its derivatives, 2,7-dibromo-9H-fluoren-9-one is a common starting material, which is coupled with diphenylamine (B1679370) or other secondary arylamines.
The Suzuki-Miyaura cross-coupling reaction is another powerful palladium-catalyzed method used to introduce aryl substituents at the 2 and 7 positions of the fluorene or fluorenone core. researchgate.net This reaction involves the coupling of an organoboron compound (e.g., an arylboronic acid) with an aryl halide. For instance, 2,7-dibromo-9H-fluoren-9-one can be reacted with various arylboronic acids to yield 2,7-diaryl-9H-fluoren-9-ones. These can then be further functionalized if desired.
Below is a table summarizing examples of palladium-catalyzed coupling reactions for the synthesis of functionalized fluorenone derivatives.
| Entry | Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) |
| 1 | 2,7-Dibromo-9,9-didecyl-9H-fluorene | 2-(5-(Tributylstannyl)thiophen-2-yl)benzothiazole | Pd(PPh₃)₂Cl₂ | 2,2'-(5,5'-(9,9-didecyl-9H-fluorene-2,7-diyl)bis(thiophene-5,2-diyl))dibenzothiazole | 35 |
| 2 | 2,7-Dibromo-9,9-didecyl-9H-fluorene | Phenylboronic acid | Pd(OAc)₂/SPhos | 2,7-Diphenyl-9,9-didecyl-9H-fluorene | >95 |
| 3 | 2-Iodo-7-bromo-9,9-didecyl-9H-fluorene | 2-(5-(Tributylstannyl)thiophen-2-yl)benzothiazole | Pd(PPh₃)₂Cl₂ | 2-(5-(7-Bromo-9,9-didecyl-9H-fluoren-2-yl)thiophen-2-yl)benzothiazole | 98 |
| 4 | 2,7-Dibromo-9H-fluoren-9-one | 4-Aminophenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 2,7-Bis(4-aminophenyl)-9H-fluoren-9-one | Not specified |
The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is particularly valuable for extending the π-conjugation of the fluorenone core, which can significantly influence the material's photophysical properties.
A notable example is the synthesis of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one. mdpi.comresearchgate.net In this procedure, 2,7-dibromo-9H-fluoren-9-one is reacted with 3-ethynylpyridine (B57287) in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper co-catalyst, typically copper(I) iodide (CuI), in a basic solvent like diethylamine. mdpi.comresearchgate.net This reaction effectively introduces alkynylpyridine moieties at the 2 and 7 positions, creating a more extended π-conjugated system.
Reaction Scheme for Sonogashira Coupling:
2,7-Dibromo-9H-fluoren-9-one + 2 eq. 3-Ethynylpyridine --(Pd(PPh₃)₂Cl₂, CuI, Et₂NH)--> 2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one mdpi.comresearchgate.net
This methodology allows for the incorporation of various alkynyl groups, leading to a diverse range of π-conjugated fluorenone derivatives with tunable electronic and optical characteristics.
Further functionalization of this compound can be envisioned through electrophilic substitution reactions. The diphenylamino groups are strong activating groups and are ortho, para-directing. lkouniv.ac.in Conversely, the fluorenone core is deactivated towards electrophilic attack due to the electron-withdrawing nature of the carbonyl group. Therefore, electrophilic substitution is expected to occur preferentially on the electron-rich phenyl rings of the diphenylamino substituents.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, nitration of diphenylamine itself is known to occur, yielding various nitro-substituted derivatives. rsc.org Applying this to this compound would likely lead to the introduction of nitro groups on the terminal phenyl rings.
Similarly, Friedel-Crafts acetylation of 9H-fluorene has been shown to yield 2-acetyl- and 2,7-diacetyl-9H-fluorene, indicating that the fluorene skeleton itself can undergo electrophilic substitution. researchgate.net However, in the case of this compound, the strong activating effect of the diphenylamino groups would likely dominate the regioselectivity of the reaction, directing incoming electrophiles to the peripheral phenyl rings.
Optimization of Synthetic Conditions and Reaction Yields
A prevalent method for synthesizing the precursor to the target compound, 2,7-Bis(diphenylamino)-9H-fluorene, is the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed coupling of an aryl halide, such as 2,7-dibromofluorene, with a secondary amine, in this case, diphenylamine. The subsequent oxidation of the fluorene intermediate yields the desired fluorenone.
While specific optimization data for the synthesis of this compound is not extensively detailed in publicly available literature, the general conditions for similar palladium-catalyzed aminations provide a framework for achieving high yields. The reaction progress is typically monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion.
For illustrative purposes, a general data table for the optimization of a Buchwald-Hartwig amination reaction is presented below. Please note that these are representative conditions and may require further refinement for this specific synthesis.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | Moderate |
| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 120 | Moderate-High |
| 4 | Pd₂(dba)₃ | RuPhos | K₂CO₃ | Toluene | 100 | High |
Examination of Oxidation Pathways and Reactivity Profiles
The conversion of the 2,7-Bis(diphenylamino)-9H-fluorene intermediate to the final ketone product, this compound, is a key chemical transformation. This oxidation reaction targets the benzylic C-H bonds at the 9-position of the fluorene core. A convenient and efficient method for this oxidation is through aerobic oxidation, which utilizes molecular oxygen from the air as the oxidant.
This process can be catalyzed by a strong base, such as potassium hydroxide (KOH), often in a suitable solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). The use of a graphene-supported KOH composite has also been reported as an effective catalyst system for the aerobic oxidation of various 9H-fluorenes to their corresponding 9-fluorenones. This method is advantageous due to its mild reaction conditions, typically at room temperature, and simple work-up procedures, leading to high yields and purity of the product.
The reactivity profile of this compound is largely defined by the electron-rich nature of the diphenylamino substituents and the electrophilic character of the carbonyl group. The amino groups act as strong electron-donating groups, which can influence the electronic properties of the entire molecule, including its absorption and emission spectra, making it suitable for optoelectronic applications. The ketone functional group, on the other hand, provides a reactive site for various nucleophilic addition and condensation reactions, allowing for further functionalization of the molecule.
The table below outlines the general conditions for the aerobic oxidation of 9H-fluorene derivatives.
| Entry | Catalyst | Solvent | Oxidant | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | KOH | THF | Air | Room Temp | High |
| 2 | Graphene-supported KOH | DMF | Air | Room Temp | Very High |
| 3 | t-BuOK | DMSO | O₂ | Room Temp | High |
Electronic Structure and Charge Transport Mechanisms
Theoretical Investigations of Electronic Band Structure
Computational chemistry provides powerful tools to predict and understand the electronic behavior of molecules. Theoretical studies on the 2,7-bis(diphenylamino)-9H-fluoren-9-one framework have been crucial in elucidating its potential for use in electronic devices.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic properties. For the this compound framework, DFT calculations reveal a distinct separation of the frontier orbitals, which is characteristic of a donor-acceptor-donor (D-A-D) type structure.
Theoretical studies on the closely related compound, 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (a variant without the ketone group), show that the HOMO is primarily localized on the electron-donating diphenylamino groups and the fluorene (B118485) bridge. mdpi.comresearchgate.net In contrast, the LUMO is distributed across the central fluorene core. researchgate.net The introduction of the electron-withdrawing carbonyl group at the C9 position to form this compound further enhances this effect, lowering the LUMO energy level and establishing the fluorenone moiety as the primary electron-accepting center. This spatial separation of HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key property for many optoelectronic applications.
Computational modeling allows for the systematic investigation of how structural modifications affect electronic properties. Studies on derivatives of the core fluorene structure demonstrate that the energy levels and dipole moments can be precisely tuned. For instance, DFT calculations performed on derivatives of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) with different functional groups illustrate this principle effectively. researchgate.net
| Compound | Substituent Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| DDF | None | -4.99 | -1.29 | 3.70 | 0.00 |
| DDF2o | 2 x Methoxy | -4.88 | -1.22 | 3.66 | 2.15 |
| DDF4o | 4 x Methoxy | -4.79 | -1.16 | 3.63 | 2.78 |
| DDF2n | 2 x Nitro | -5.69 | -2.50 | 3.19 | 8.19 |
| DDF4n | 4 x Nitro | -6.22 | -3.41 | 2.81 | 7.73 |
Data derived from DFT calculations on 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) and its derivatives. researchgate.net
The reorganization energy (λ) is a critical parameter that governs the charge transfer rate between molecules. It represents the energy required to distort the geometry of a molecule from its neutral state to its ionized state (and vice versa) without the charge actually being transferred. A lower reorganization energy generally leads to higher charge mobility.
Quantum chemical calculations are employed to predict both hole (λh) and electron (λe) reorganization energies. For organic semiconductors, particularly hole-transporting materials (HTMs), a low λh is highly desirable. Theoretical studies on various fluorene-based HTMs consistently show that their rigid and planar structures contribute to low reorganization energies. researchgate.netresearchgate.net For example, calculations on related carbazole (B46965) derivatives, which share structural similarities with the diphenylamino-fluorene system, have shown that hole reorganization energies can be as low as 0.18 eV. icm.edu.pl This low value is attributed to the rigid molecular skeleton which requires minimal geometric rearrangement upon hole hopping, thereby facilitating efficient charge transport. researchgate.neticm.edu.pl
Mechanisms of Charge Transport in this compound Systems
The molecular design of this compound, featuring electron-rich amine moieties on a fluorene backbone, makes it particularly well-suited for transporting positive charge carriers (holes).
Materials based on the 2,7-bis(diphenylamino)fluorene framework are recognized as excellent hole-transporting materials. The charge transport occurs via a "hopping" mechanism, where holes jump between adjacent molecules in the solid state. The efficiency of this process is quantified by hole mobility (μh).
Experimental measurements using techniques like the space-charge limited current (SCLC) method have confirmed the high hole mobility of these materials. For instance, 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) and its methylated derivatives exhibit significantly higher hole mobilities than the commonly used hole-transport material N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD). mdpi.com The high mobility is attributed to the efficient electronic coupling between the nitrogen lone pairs of the diphenylamino groups and the π-system of the fluorene core, which facilitates delocalization of the positive charge. mdpi.com The rigid structure also promotes ordered molecular packing in thin films, further enhancing intermolecular charge hopping.
| Compound | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) |
|---|---|
| TPD | 1.00 x 10⁻⁴ |
| DDF | 2.35 x 10⁻⁴ |
| 2M-DDF | 4.65 x 10⁻⁴ |
| sp-35 (bifluorenylidene-fluorene HTM) | 2.388 x 10⁻³ |
Data sourced from experimental studies on various hole-transporting materials (HTMs). mdpi.comrsc.org
The chemical structure of this compound inherently possesses both electron-donating and electron-accepting functionalities.
Electron-Donating Capability : The two diphenylamino groups located at the 2 and 7 positions are strong electron donors. The nitrogen atoms in these groups have lone pairs of electrons that can be readily donated into the aromatic π-system. This property is responsible for the molecule's low ionization potential and its excellent hole-transporting characteristics, as the HOMO is localized on these donor moieties. mdpi.comresearchgate.net
Electron-Accepting Capability : The central fluoren-9-one core acts as an electron acceptor. The carbonyl group (C=O) at the C9 position is strongly electron-withdrawing, which lowers the energy of the LUMO and localizes it on the fluorenone segment. researchgate.net This acceptor nature can be further enhanced by attaching other electron-withdrawing groups to the fluorenone core. This dual functionality makes the molecule a classic example of a D-A-D architecture, which is a common and effective strategy for designing materials with tailored electronic and optical properties for applications in organic electronics. researchgate.net
Electrochemical Properties and Redox Behavior
The electrochemical characteristics of 2,7-disubstituted 9H-fluoren-9-one derivatives are pivotal to their application in electronic and optoelectronic devices. The presence of the electron-withdrawing fluorenone core, combined with electron-donating or accepting groups at the 2 and 7 positions, allows for the fine-tuning of their redox potentials and charge transport properties. In the case of this compound, the nitrogen atoms of the diphenylamino groups act as strong electron donors, significantly influencing the electronic structure and electrochemical behavior of the molecule.
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of chemical species. It provides crucial information about the oxidation and reduction potentials of a molecule, which are directly related to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are critical in determining the efficiency of charge injection, transport, and separation in organic electronic devices.
For fluorenone derivatives, the CV typically reveals both oxidation (p-doping) and reduction (n-doping) processes. The oxidation is generally associated with the removal of electrons from the electron-rich parts of the molecule, such as the diphenylamino groups in this compound. Conversely, the reduction involves the addition of electrons, primarily localized on the electron-deficient fluorenone core.
The redox potentials obtained from CV can be used to estimate the HOMO and LUMO energy levels using empirical equations, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc⁺).
Table 1: Representative Electrochemical Data for a Related Fluorenone Derivative
| Compound | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| Poly-[(2,7-di(2-thienyl)fluoren-9-ylidene)malononitrile] | --- | -0.60 | --- | --- | --- |
Data extracted from a study on copolymers of fluoren-9-one and its derivatives with thiophene (B33073). The reduction potential is for the n-doping process. researchgate.net
This table illustrates how CV is used to determine key electrochemical parameters for a fluorenone-based material. The diphenylamino substituents in the subject compound are expected to result in a lower oxidation potential compared to unsubstituted fluorenone, facilitating hole injection and transport.
Electropolymerization is a versatile method for creating thin, conductive polymer films directly onto an electrode surface. For fluorenone-based monomers, this process typically involves the oxidative coupling of monomer units. The positions most susceptible to polymerization on the fluorene core are the 2 and 7 positions. researchgate.net Therefore, monomers like this compound, which have substituents at these sites, are not typically homopolymerized through the fluorene ring itself.
However, if the substituents at the 2 and 7 positions are themselves polymerizable groups (like thiophene), then electropolymerization can proceed through the coupling of these external units. This strategy has been successfully employed to create copolymers with a fluorenone core.
Key Research Findings:
Monomers with Polymerizable Substituents: Copolymers have been successfully prepared by the electrochemical polymerization of monomers like 2,7-di(2-thienyl)fluoren-9-one. researchgate.net In this case, the polymerization occurs via the thiophene rings, creating a conjugated polymer backbone with fluorenone units regularly spaced along the chain.
High-Quality Films: Monomers featuring two terminal thiophene groups at the 2 and 7 positions have been shown to produce high-quality polymer films. researchgate.net
P- and N-Dopable Polymers: A new low band gap polymer, poly(2,7-bis-(2,3-dihydro-thieno[3,4-b] researchgate.netresearchgate.netdioxin-5-yl)-fluoren-9-one), was synthesized electrochemically. Spectroelectrochemical analysis revealed that the resulting polymer film is both p- and n-dopable, meaning it can be both oxidized and reduced reversibly. This dual activity is highly desirable for applications in various electronic devices, including electrochromic devices and organic batteries. researchgate.net
The electropolymerization of such fluorenone-based monomers allows for the creation of well-defined, electroactive films whose properties are a composite of the fluorenone core (electron-accepting) and the conjugated backbone (electron-donating and charge-transporting). The resulting polymers often exhibit interesting electrochromic properties, changing color upon oxidation or reduction.
Photophysical Phenomena and Excited State Dynamics
Absorption and Emission Spectroscopy of 2,7-Bis(diphenylamino)-9H-fluoren-9-one and its Derivatives
The UV-Vis absorption spectra of 2,7-disubstituted fluorenone derivatives typically exhibit multiple absorption bands. For instance, a donor-acceptor-donor dye featuring a 2,7-disubstituted fluorenone with diethylaminophenyl moieties displays three main absorption peaks around 310 nm, 370 nm, and 520 nm. The higher energy peaks are attributed to n-π* or π-π* transitions within the fluorenone core, while the lower energy absorption band is assigned to intramolecular charge transfer (ICT). nih.gov The minimal deviation of these peak wavelengths in different solvents suggests that the ground state of the molecule is not significantly affected by the solvent polarity. nih.gov
In another example, the absorption and emission properties of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one were studied in both solution and solid state. mdpi.com The absorption spectrum of this compound is a key characteristic of its electronic structure. mdpi.com Fluorene-based donor-acceptor molecules also show distinct absorption profiles influenced by the specific donor and acceptor units. For example, a derivative with diphenylamine (B1679370) as the donor and benzothiazole (B30560) as the acceptor exhibits absorption and emission maxima at 392 nm and 475 nm, respectively, in tetrahydrofuran (B95107) (THF). nih.gov Another derivative with diphenylamino groups showed absorption and emission at 380 nm and 396 nm in THF. nih.gov
The photoluminescence (PL) properties of this compound and its derivatives are highly dependent on their molecular structure and environment. Well-defined poly(2,7-fluorene) derivatives are known to exhibit blue emission with high quantum yields, reaching up to 0.87 in solution. 20.210.105 The rigid structure and large bandgap of these polymers contribute to their efficient blue-light-emitting properties. 20.210.105
The introduction of different substituents at the 2 and 7 positions of the fluorene (B118485) core significantly influences the emission spectra. mdpi.com For example, a series of fluorene-based two-photon absorbing molecules with donor-acceptor and acceptor-acceptor structures have been synthesized, exhibiting large Stokes shifts and high fluorescent quantum yields. nih.gov The quantum yields for some of these derivatives were found to be between 42% and 80% in various solvents. nih.gov
The emission characteristics can also be affected by the formation of nanoparticles. For 2,7-poly(9,9-dialkylfluorene-co-fluorenone) (PFFO), a decrease in particle size or the addition of an inert polymer can suppress the excimer emission band at 535 nm. nih.gov This is attributed to a less ordered structure and reduced π-stacking of the polymer chains in smaller nanoparticles. nih.gov
Intramolecular and Intermolecular Charge Transfer (ICT/CT) Processes
The donor-acceptor (D-A) design is a fundamental principle in modulating the photophysical properties of fluorenone derivatives. The fluorenone unit acts as an electron acceptor, while the diphenylamino groups serve as electron donors. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation. The efficiency of this charge transfer is influenced by the strength of the donor and acceptor moieties and their relative orientation. nih.gov
In many aminofluorenone derivatives, the excited singlet state exhibits significant ICT character. acs.org This is a key factor in their photophysical behavior, including their fluorescence quantum yields and lifetimes. acs.org The D-A structure is also crucial for the development of materials with applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org
In certain fluorenone derivatives, the ICT process can lead to the formation of a twisted intramolecular charge transfer (TICT) state. This occurs when the donor and acceptor moieties twist relative to each other in the excited state, leading to a more complete charge separation. The emission from the TICT state is typically characterized by a large Stokes shift and high sensitivity to solvent polarity. nih.gov
A notable example is a donor-acceptor-donor dye with a 2,7-disubstituted fluorenone and diethylaminophenyl donors. nih.gov In polar solvents, this molecule exhibits TICT emission. The formation of the TICT state is a key relaxation pathway that competes with other emissive processes. nih.gov The study of TICT states is important for understanding the fundamental photophysics of these molecules and for designing new materials with tailored emissive properties. nih.gov
While many organic molecules suffer from aggregation-caused quenching (ACQ) of fluorescence in the solid state, some fluorenone derivatives exhibit the opposite phenomenon, known as aggregation-induced emission (AIE). acs.orgrsc.orgnih.gov In AIE-active molecules, the emission is weak in solution but becomes strong in the aggregated state. This effect is often attributed to the restriction of intramolecular rotations in the solid state, which blocks non-radiative decay pathways and promotes radiative decay. pku.edu.cn
For some fluorenone derivatives, the AIE phenomenon is linked to the formation of dimers or excimers in the aggregated state. acs.orgresearchgate.net An excimer is an excited-state dimer that is not stable in the ground state. The emission from the excimer is typically red-shifted compared to the monomer emission. researchgate.net
In addition to AIE, fluorenone derivatives can also participate in the formation of exciplexes. An exciplex is an excited-state complex formed between an electron donor and an electron acceptor. Two 2,7-dicyanofluorene-based molecules have been shown to act as acceptors in exciplex-forming blends with hexaphenylbenzene-based donors. nih.gov The photophysical properties of these exciplexes, such as their emission wavelength and quantum yield, can be tuned by modifying the steric hindrance of the acceptor molecule. nih.gov
Advanced Photophysical States and Radiative/Non-Radiative Pathways
The electronic properties of D-A-D type molecules like this compound are governed by the interplay between the highest occupied molecular orbital (HOMO), primarily localized on the donor moieties, and the lowest unoccupied molecular orbital (LUMO), centered on the acceptor core. This separation of frontier orbitals leads to the formation of advanced photophysical states, such as those enabling Room Temperature Phosphorescence (RTP) and Thermally Activated Delayed Fluorescence (TADF).
Organic molecules that exhibit RTP and TADF are of great interest for use in organic light-emitting diodes (OLEDs) as they provide pathways to harvest triplet excitons, which are non-emissive in conventional fluorescent materials.
Room Temperature Phosphorescence (RTP) is a phenomenon where a molecule emits light from a triplet excited state (T₁) back to the singlet ground state (S₀). This process is spin-forbidden, resulting in long emission lifetimes. For organic molecules, RTP is often quenched by molecular vibrations and oxygen at room temperature. Therefore, it is typically observed when the molecule is held in a rigid matrix or crystalline state, which suppresses non-radiative decay pathways. While various fluorene derivatives have been investigated for their RTP properties, specific studies detailing robust RTP from this compound in ambient conditions are not extensively documented in the literature. The presence of the carbonyl group and the potential for strong intermolecular interactions could, in principle, promote the necessary intersystem crossing (ISC) for phosphorescence.
Thermally Activated Delayed Fluorescence (TADF) is another mechanism to utilize triplet excitons. In TADF materials, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is very small (typically < 0.2 eV). This small energy gap allows for an efficient reverse intersystem crossing (RISC) process, where triplet excitons are converted back into singlet excitons using thermal energy from the surroundings. These repopulated singlet excitons can then decay radiatively, producing delayed fluorescence that has a similar spectrum to the prompt fluorescence but a much longer lifetime.
The D-A-D architecture of this compound is conducive to achieving a small ΔEST. The spatial separation of the HOMO (on the diphenylamino donors) and LUMO (on the fluorenone acceptor) reduces the exchange energy that contributes to the singlet-triplet splitting. Research on analogous D-A-D systems with a fluorenone acceptor, such as 2,7-bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one, has demonstrated the viability of this core for creating orange-emitting TADF materials. For these related compounds, a small ΔEST is achieved, enabling efficient RISC and leading to TADF behavior. It is therefore highly probable that this compound also possesses TADF characteristics, though specific experimental validation and quantification of its ΔEST and delayed fluorescence lifetime are required for confirmation.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules in their excited states. For a molecule like this compound, TD-DFT calculations can predict vertical excitation energies, absorption and emission spectra, and the nature of the electronic transitions.
A key application of TD-DFT for potential TADF emitters is the calculation of the singlet-triplet energy gap (ΔEST). Theoretical calculations provide crucial insights into whether a molecule is a good candidate for TADF before undertaking complex synthesis and experimental characterization. The calculations can also visualize the distribution of the HOMO and LUMO, confirming the intramolecular charge-transfer character of the S₁ state, which is a prerequisite for a small ΔEST.
Computational studies on the closely related structure, 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (where the carbonyl group is replaced by a dimethyl-substituted carbon), illustrate the utility of this approach. DFT calculations on this family of compounds have been used to determine the HOMO and LUMO energy levels and to understand how functionalization affects their electronic properties. For this compound, TD-DFT would similarly be used to model the S₁ and T₁ states. The results would likely show the HOMO localized on the diphenylamino groups and the LUMO on the fluorenone core, with the S₁ state having significant ICT character. The calculated ΔEST would serve as a direct indicator of its potential for TADF.
| Computational Parameter | Description | Typical Calculated Value for D-A-D Fluorenes |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.1 to -5.4 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 to -2.5 eV |
| Eg (HOMO-LUMO) | Energy gap between HOMO and LUMO | 2.6 to 3.0 eV |
| S₁ Energy | Energy of the lowest singlet excited state | Varies with structure |
| T₁ Energy | Energy of the lowest triplet excited state | Varies with structure |
| **ΔEST (S₁ - T₁) ** | Singlet-Triplet energy splitting | < 0.2 eV for TADF candidates |
Note: The values in this table are representative of D-A-D fluorene and fluorenone derivatives and are meant to be illustrative. Specific values for this compound would require dedicated TD-DFT calculations.
Solvatochromism and Chemoresponsive Luminescence
The charge-transfer nature of the excited state in D-A-D molecules often leads to significant sensitivity to the surrounding environment, manifesting as solvatochromism and, in some cases, chemoresponsive luminescence.
Solvatochromism is the phenomenon where the color of a substance (its absorption or emission spectrum) changes with the polarity of the solvent. In D-A-D compounds like this compound, the ground state is typically less polar than the excited ICT state. Upon excitation, there is a significant redistribution of electron density, leading to a much larger dipole moment in the excited state.
In non-polar solvents, the emission energy is high (shorter wavelength). As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the fluorescence emission to longer wavelengths.
Studies on the closely analogous compound 2,7-bis(4-diethylaminophenyl)-fluorenone demonstrate this behavior clearly. nih.gov In non-polar solvents like toluene, this molecule shows emission characteristic of a locally excited state or excimer, while in more polar solvents like acetonitrile, a distinct, red-shifted emission from a twisted intramolecular charge transfer (TICT) state appears. nih.gov The TICT state is a specific type of ICT state where the donor and acceptor moieties twist relative to each other in the excited state, a process that is facilitated by polar solvents that can stabilize the resulting large dipole moment. It is expected that this compound would exhibit similar positive solvatochromism, with its emission spectrum shifting to longer wavelengths in more polar solvents.
| Solvent | Polarity (ENT) | Typical Absorption λmax (nm) | Typical Emission λmax (nm) |
| Toluene | 0.099 | ~496 | ~619 (Excimer) |
| THF | 0.207 | ~522 | ~436 (TICT) / 644 (Excimer) |
| Chloroform | 0.259 | ~503 | ~442 (TICT) |
| DMF | 0.386 | ~520 | ~450 (TICT) |
| Acetonitrile | 0.460 | ~529 | ~409 (LE) |
Note: This data is for the analogous compound 2,7-bis(4-diethylaminophenyl)-fluorenone and illustrates the principle of solvatochromism. nih.gov λmax refers to the charge-transfer band. LE = Locally Excited, TICT = Twisted Intramolecular Charge Transfer.
Chemoresponsive Luminescence refers to a change in the luminescence properties (e.g., intensity, wavelength, or lifetime) of a compound in response to the presence of a specific chemical analyte. This behavior forms the basis for fluorescent chemosensors. The fluorenone core, with its electron-withdrawing carbonyl group, and the electron-rich diphenylamino groups can act as potential binding or interaction sites. For instance, molecules containing a fluorenone core have been designed as fluorescent sensors for iodide ions, where the interaction with the analyte leads to a significant enhancement in fluorescence emission. nih.gov While this compound itself has not been extensively characterized as a chemosensor, its D-A-D structure suggests that its ICT emission could be sensitive to analytes that can interact with either the donor or acceptor units, thereby modulating the charge transfer process and altering the luminescent output.
Molecular Design Strategies and Structure Performance Relationships
Engineering Molecular Architecture for Optimized Optoelectronic Functionality
The core structure of 2,7-Bis(diphenylamino)-9H-fluoren-9-one, featuring a central fluorenone unit flanked by two diphenylamino groups, establishes a robust donor-acceptor-donor (D-A-D) framework. This architecture is fundamental to its optoelectronic properties, and targeted modifications to this framework allow for precise control over its performance in devices.
Influence of Fluorenone Core Substitution (e.g., 2,7-Positions)
The carbonyl group in the fluorenone core has a direct impact on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Increasing the electron-donating character of substituents at the 2 and 7 positions generally leads to a decrease in the HOMO-LUMO energy gap. This is because the electron-donating groups raise the energy of the HOMO, while the electron-withdrawing fluorenone core stabilizes the LUMO. This trend allows for the systematic tuning of the material's absorption and emission properties. For instance, in a related series of 9-fluorenones, increasing the electron-donating strength of substituents was found to decrease the HOMO-LUMO gap and increase the energy levels of both the HOMO and LUMO.
Strategic Placement of Diphenylamino Groups and Their Electronic Contribution
The diphenylamino groups at the 2 and 7 positions serve as potent electron donors. Their strategic placement ensures a symmetrical D-A-D structure, which often leads to desirable charge transport properties. The nitrogen lone pairs of the diphenylamino groups are integral to the π-conjugated system, effectively increasing the energy of the HOMO. This facilitates efficient hole injection and transport in organic electronic devices, making these materials suitable for use as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells.
The electronic contribution of the diphenylamino groups can be further modulated by substitution on their peripheral phenyl rings. For example, the introduction of methyl groups on the terminal phenyl rings of the diphenylamino moieties in the analogous 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) system leads to a systematic tuning of the HOMO energy level. As shown in the table below, increasing the number of methyl groups raises the HOMO energy level, which can reduce the energy barrier for hole injection from common anodes like ITO.
| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) |
|---|---|---|---|
| DDF | -5.25 | -2.15 | 3.10 |
| 2M-DDF | -5.19 | -2.09 | 3.10 |
| 4M-DDF | -5.12 | -2.02 | 3.10 |
Data for 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) and its methylated derivatives (2M-DDF and 4M-DDF) from a study on fluorene-based hole-transporting materials.
Impact of Functionalization on Electronic and Optical Properties
Beyond the core D-A-D structure, further functionalization of the this compound scaffold provides another layer of control over its optoelectronic properties. These modifications can influence emission color, charge carrier mobility, and molecular conformation.
Ancillary Acceptor Units and Their Effect on Emission Characteristics
The introduction of additional, or ancillary, electron-accepting units to the fluorenone backbone or the diphenylamino groups can significantly alter the emission characteristics of the molecule. By creating more complex D-A or D-A'-A-D' architectures, the emission wavelength can be fine-tuned. For example, attaching strong electron-withdrawing groups can lead to a red-shift in the emission spectrum due to a further lowering of the LUMO energy level and a more pronounced ICT.
In a computational study of the related DDF molecule, the introduction of nitro groups (strong electron acceptors) was shown to significantly impact the electronic properties. The LUMO was found to be located on the nitro moieties, which would drastically alter the charge transfer characteristics and optical properties compared to the parent molecule.
Modulation of Conjugation Length and Planarity
Extending the π-conjugation length of the molecule is a well-established strategy for red-shifting both the absorption and emission spectra. This can be achieved by inserting conjugated linkers, such as vinylene or ethynylene units, between the fluorenone core and the diphenylamino donors, or by adding further conjugated systems to the diphenylamino groups. Increasing the conjugation length generally decreases the HOMO-LUMO gap. For instance, the introduction of phenylethenyl groups at the 2,7-positions of fluorene (B118485) derivatives has been shown to effectively extend the conjugation and influence emission properties.
The planarity of the molecule also plays a crucial role. A more planar conformation typically leads to better π-orbital overlap and a smaller bandgap. However, excessive planarity can also lead to aggregation-caused quenching in the solid state. Therefore, a balance between conjugation and planarity is often sought.
Steric Effects and Molecular Conformation
Steric hindrance can be strategically employed to control the molecular conformation and, consequently, the solid-state packing and photophysical properties. The twisting of the diphenylamino groups relative to the fluorenone plane is a key structural feature. This twisted conformation can inhibit close intermolecular packing, which helps to prevent aggregation-induced quenching and maintain high emission efficiency in the solid state.
This phenomenon is related to the formation of a twisted intramolecular charge transfer (TICT) state. In polar solvents, molecules with a D-A structure can exhibit dual fluorescence, one from a locally excited state and another from a charge-separated TICT state, where the donor and acceptor moieties are electronically decoupled and twisted. For example, a derivative, 2,7-bis(4-diethylaminophenyl)-fluorenone, which has a similar D-A-D structure, was shown to exhibit TICT emission in polar solvents. This indicates that upon excitation, the molecule undergoes a conformational change to a twisted state, which influences its emission properties. The degree of this twist can be controlled by introducing bulky substituents, thereby providing a mechanism to tune the emission characteristics and solid-state morphology.
Supramolecular Organization and Self-Assembly of Fluorenone Derivatives
The spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions is a powerful strategy for creating functional materials. In fluorenone derivatives, this self-assembly is governed by a delicate interplay of forces including hydrogen bonding, π-π stacking, and van der Waals interactions. The specific architecture of the resulting supramolecular structure is highly dependent on the nature of the functional groups attached to the fluorenone core.
For instance, the introduction of pyridyl groups at the 2,7-positions of the fluorenone core creates sites for metal coordination or hydrogen bonding, enabling the construction of predictable supramolecular networks. mdpi.comresearchgate.net The compound 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, for example, adopts a nearly planar geometry in its crystalline state, facilitating a zig-zag packing motif driven by hydrogen bonds. mdpi.comresearchgate.net Such controlled arrangements are crucial for tuning the photophysical properties of the material in the solid state.
The self-assembly process is also highly sensitive to external conditions, such as the solvent used during fabrication. Studies on 2,7-bis-nonyloxy-9-fluorenone at a liquid-solid interface have shown that solvent polarity can induce different two-dimensional polymorphic structures. This behavior is attributed to the varying strengths of intermolecular dipole-dipole interactions and van der Waals forces, which are modulated by the solvent environment. This demonstrates that both molecular structure and processing conditions are critical levers for controlling the morphology and properties of the final material.
The table below summarizes how different substituents on the fluorenone core influence the primary interactions driving self-assembly.
| Derivative Example | Key Functional Group | Primary Driving Interaction(s) | Resulting Supramolecular Feature |
| 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one | Pyridyl | Hydrogen Bonding, π-π Stacking | Zig-zag packing motif, ordered crystals researchgate.net |
| 2,7-bis-nonyloxy-9-fluorenone | Nonyloxy (Alkyl Chain) | van der Waals, Dipole-Dipole | 2D Polymorphism at interfaces |
| 3,6-bis(arylamino)fluorenones | Arylamine | Steric Effects, π-π Stacking | Formation of distinct microstructures researchgate.net |
Rational Design of Fluorene-Based Building Blocks for Advanced Conjugated Materials
The fluorene moiety is a cornerstone in the rational design of building blocks for advanced conjugated materials, prized for its high fluorescence quantum yields and excellent thermal and photochemical stability. researchgate.net The functionalization of the fluorene skeleton, particularly at the C-2 and C-7 positions, is a key strategy for tuning its electronic properties and tailoring it for specific applications such as OLEDs, organic field-effect transistors, and sensors. researchgate.net
The subject compound, this compound, exemplifies this design strategy. The diphenylamino groups are strong electron-donating moieties. When attached to the fluorenone core, which has electron-withdrawing characteristics, they can create a molecule with significant intramolecular charge transfer (ICT) character. This donor-acceptor structure is fundamental to designing materials for OLEDs and other optoelectronic devices. rsc.org The diphenylamino groups enhance hole-transporting capabilities, a crucial function in OLED device architecture. rsc.org
Further modifications are rationally employed to optimize performance:
Solubility and Processability : Attaching long alkyl chains (e.g., octyl, dodecyl) to the C-9 position of the fluorene core disrupts crystallization and significantly improves the solubility of the molecule in common organic solvents. tci-thaijo.org This is critical for fabricating large-area, uniform thin films via solution-based methods, which are essential for manufacturing devices like polymer OLEDs (PLEDs).
Polymerization : Introducing reactive groups like boronic esters or bromides at the C-2 and C-7 positions transforms the fluorene derivative into a monomer. These monomers can then be used in polymerization reactions, such as Suzuki or Sonogashira coupling, to create high-molecular-weight conjugated polymers. mdpi.commdpi.com These polymers combine the desirable electronic properties of the fluorene core with the robust mechanical properties of a polymer.
Tuning Emission Color : The extent of the π-conjugated system, which can be modified by the substituents at the C-2 and C-7 positions, directly influences the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). This, in turn, dictates the absorption and emission wavelengths of the material. By carefully selecting substituents, the emission color can be tuned across the visible spectrum, from deep blue to orange and red. tandfonline.comresearchgate.net
The following table illustrates the rational design of various fluorene-based building blocks and their intended applications.
| Building Block Example | Key Functional Groups | Design Purpose | Target Application |
| This compound | Diphenylamino (donor), Ketone (acceptor) | Create hole-transporting material with ICT character | OLED emitting/hole-transport layer rsc.orgresearchgate.net |
| 2,7-Dibromo-9,9-dioctylfluorene | Bromo (reactive), Dioctyl (solubilizing) | Monomer for polymerization via cross-coupling | Precursor for conjugated polymers (e.g., for PLEDs) |
| 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene | Boronic Ester (reactive), Dioctyl (solubilizing) | Monomer for Suzuki polymerization | Precursor for polyfluorenes in OLEDs and solar cells |
| 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one | Pyridyl-ethynyl (π-extended, coordinating) | Building block for luminescent supramolecular assemblies | Functional materials, sensors mdpi.com |
Through these strategic modifications, fluorene derivatives are engineered from simple molecules into sophisticated building blocks for the next generation of high-performance organic electronic materials.
Applications in Organic Optoelectronic Devices
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, this class of compounds has demonstrated significant potential in enhancing device performance through their use as emitter, hole-transporting, and host materials.
Derivatives of 2,7-Bis(diphenylamino)-9H-fluoren-9-one are utilized as emitter materials due to their inherent luminescence. For instance, novel orange-light emitting thermally activated delayed fluorescence (TADF) materials have been synthesized using a fluorenone unit as an acceptor. beilstein-journals.org Two such isomers, 2,7-bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one (27DACRFT) and 3,6-bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one (36DACRFT), exhibit orange emission and have been incorporated into OLEDs. beilstein-journals.org The device based on 36DACRFT achieved an external quantum efficiency (EQE) of 8.9%, which is significantly higher than the theoretical limit for conventional fluorescent materials. beilstein-journals.org
The photoluminescent properties of these materials are crucial for their function as emitters. For example, 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one shows a strong emission band at 553 nm in the solid state. mdpi.com The luminescent characteristics of these fluorenone derivatives are often influenced by their molecular structure and substitution patterns, allowing for the tuning of emission colors. researchgate.net
Interactive Data Table: Luminescent Performance of Fluorenone-Based Emitters
| Compound | Emission Color | Emission Maxima (nm) | External Quantum Efficiency (EQE) (%) |
| 27DACRFT | Orange | - | 2.9 beilstein-journals.org |
| 36DACRFT | Orange | - | 8.9 beilstein-journals.org |
| 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one | - | 553 (solid state) mdpi.com | - |
Fluorene (B118485) and fluorenone derivatives are widely explored as hole-transporting materials (HTMs) due to their high hole mobility and thermal stability. nih.govresearchgate.net The incorporation of a fluorenyl group into molecules structurally similar to the commercial HTM N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD) has led to compounds with improved solubility and carrier transport. nih.gov For example, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), a derivative, exhibits a higher HOMO energy level (-5.19 eV) compared to TPD (-5.50 eV), which reduces the hole injection barrier from the common anode material, indium tin oxide (ITO). nih.gov
An OLED device using 2M-DDF as the HTM with an Alq3 emitter achieved a maximum current efficiency of 4.78 cd/A and a maximum luminance of 21,412 cd/m², with a turn-on voltage of 3.8 V. nih.gov This performance is notably higher than that of devices using TPD. The amorphous nature of films made from these fluorene-based HTMs contributes to their effectiveness in solution-processed devices. nih.gov
The fluorene core is a key component in developing host materials for OLEDs, particularly for phosphorescent emitters. bohrium.com These host materials need to have high triplet energy levels to efficiently transfer energy to the guest emitter molecules. bohrium.comnoctiluca.eu By linking carbazole (B46965) and fluorene, researchers have designed host materials with large energy gaps suitable for green and red phosphorescent devices. bohrium.com Spirobifluorene compounds, which are derivatives of fluorene, are particularly noted for their excellent thermal and chemical stabilities, high quantum efficiencies, and good charge carrier transporting properties, making them promising host materials. researchgate.net The design of host materials often involves creating a bipolar structure to balance electron and hole transport, which is crucial for achieving high efficiency in phosphorescent OLEDs (PhOLEDs). bohrium.com
The performance of OLEDs is significantly influenced by the materials used in their various layers. For blue OLEDs, which have historically faced challenges with efficiency and lifetime, the development of new materials is critical. drpress.orgdrpress.orgacs.org Aromatic-imide-based TADF emitters with 9-phenyl-9-fluorenyl substituents have shown excellent performance in sky-blue OLEDs, achieving a maximum external quantum efficiency of 28.2% and a long operational lifetime. researchgate.net
Blending emitter materials with a polymer matrix like poly(methyl methacrylate) (PMMA) can also enhance device performance. For instance, an OLED with a 10% (w/w) loading of a 2,7-bis(phenylethenyl)fluorene derivative in PMMA exhibited blue emission with a luminance efficiency of 4.5 cd/A and a turn-on voltage of 4.5 V. researchgate.net This demonstrates that device architecture and material composition are key factors in optimizing efficiency.
Interactive Data Table: OLED Device Performance with Fluorene Derivatives
| Role of Fluorene Derivative | Specific Compound | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | External Quantum Efficiency (%) |
| HTM | 2M-DDF | 4.78 nih.gov | 21,412 nih.gov | 3.8 nih.gov | - |
| Emitter (TADF) | 36DACRFT | - | - | - | 8.9 beilstein-journals.org |
| Emitter (TADF) | 4-DPFCzAIAd | - | - | - | 28.2 researchgate.net |
| Emitter in PMMA | 2,7-bis(phenylethenyl)fluorene derivative | 4.5 researchgate.net | - | 4.5 researchgate.net | - |
Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells
Fluorene and fluorenone-based molecules are also making significant strides in the field of solar energy conversion. researchgate.net In dye-sensitized solar cells (DSSCs), organic dyes containing fluoren-9-ylidene chromophores have been synthesized and used as sensitizers. utep.edursc.orgrsc.org These dyes, often designed with a donor-π-acceptor (D-π-A) architecture, have shown promising power conversion efficiencies. For example, a DSSC fabricated with a fluorenylidene-based sensitizer (B1316253) achieved a power conversion efficiency of 6.13%. rsc.org
In the realm of OPVs, fluorenone and its derivatives are being explored as non-fullerene acceptors. researchgate.netrsc.org A structurally non-planar molecule with a 9,9′-spirobi[9H-fluorene] core and perylenediimide periphery has been used as an electron acceptor in a bulk heterojunction solar cell, achieving a power conversion efficiency of 5.34%. rsc.org Furthermore, a homopolymer based on a fluorene derivative, PFTPA, has been successfully employed as a dopant-free hole-transporting layer in inverted perovskite solar cells, leading to a champion power conversion efficiency of 16.82%. mdpi.commdpi.com
Organic Field-Effect Transistors (OFETs) and Charge Carrier Mobility
The performance of OFETs is heavily dependent on the charge carrier mobility of the organic semiconductor used. nih.govsigmaaldrich.com Fluorenone-based small molecules have been synthesized and characterized for this purpose. researchgate.net A vacuum-deposited film of a fluorenone derivative with alkylated double thiophene (B33073) exhibited p-channel device characteristics with a hole mobility as high as 0.02 cm²/Vs and a current on/off ratio of 10⁷. researchgate.net
Polyfluorenes, a class of polymers derived from fluorene, are known for their high charge carrier mobility. tudelft.nl The formation of a specific supramolecular structure, known as the β-phase, in poly(9,9'-dioctylfluorene) has been shown to create an energetically favorable environment for charge carriers, leading to enhanced mobility. tudelft.nl This highlights the importance of controlling the morphology of the active layer in OFETs to improve device performance.
Emerging Functional Materials and Device Concepts
Fluorescent Probes and Molecular Sensing Applications
The general class of fluorenone-based compounds has been explored for use as fluorescent and colorimetric sensors. These materials often operate on principles like intramolecular charge transfer (ICT), where the interaction with an analyte alters the electronic structure and, consequently, the fluorescence emission of the molecule. For instance, various fluorenone derivatives have been developed for the selective detection of ions. The design of such sensors typically involves integrating specific binding sites onto the fluorenone scaffold, which provides a robust and photophysically active platform.
However, specific research detailing the use of this compound as a fluorescent probe or for molecular sensing is not prominently available. The introduction of the diphenylamino groups at the 2 and 7 positions creates a donor-acceptor-donor (D-A-D) structure, which is known to influence the photophysical properties of the molecule, but its specific sensing capabilities towards particular analytes have not been characterized in the provided search results.
Long-Afterglow Materials
Long-afterglow, or persistent luminescence, is a phenomenon where a material continues to emit light for a significant time after the excitation source has been removed. This property is typically associated with inorganic phosphors or organic materials that can efficiently generate and stabilize triplet excitons, allowing for a slow release of energy in the form of light.
There is no specific information within the surveyed literature to suggest that this compound has been investigated or utilized as a long-afterglow material. The development of purely organic long-afterglow materials is an active area of research, but the specific molecular design principles required to achieve this effect are complex and there is no indication that this particular compound has been identified as a candidate.
Chemoresponsive and Multi-Stimuli-Responsive Systems
Fluorenone-based donor-acceptor-donor (D-A-D) triads have been identified as promising candidates for chemoresponsive and multi-stimuli-responsive materials. These systems can exhibit changes in their optical or material properties in response to external stimuli such as solvents (solvatofluorochromism), acids (acidifluorochromism), light, or heat. The responsiveness stems from the sensitivity of the intramolecular charge transfer state to the local environment.
Studies on related fluorenone derivatives show that they can form supramolecular gels that change color or aggregation behavior in response to chemical stimuli like trifluoroacetic acid. This indicates the potential of the fluorenone core to be a central component in chemoresponsive systems. The D-A-D architecture of this compound, featuring electron-donating diphenylamino groups and an electron-accepting fluorenone core, is theoretically conducive to such behavior. However, specific experimental studies and detailed findings on the chemoresponsive or multi-stimuli-responsive properties of this compound itself are not available in the provided search results.
Advanced Characterization Techniques in Fluorenone Research
Spectroscopic Methods for Molecular Elucidation
Spectroscopic techniques are indispensable for confirming the chemical identity and electronic structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides definitive evidence of a molecule's carbon-hydrogen framework.
For 2,7-Bis(diphenylamino)-9H-fluoren-9-one, ¹H NMR spectroscopy would be used to identify the different types of protons and their respective chemical environments. The spectrum would be expected to show a complex series of signals in the aromatic region (typically 6.5-8.0 ppm). These signals would correspond to the protons on the fluorenone core and the four phenyl rings of the two diphenylamino substituents. The integration of these signals would confirm the relative number of protons in each environment, while the splitting patterns (coupling) would reveal adjacent proton relationships.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. A key signal expected for this molecule would be the resonance for the carbonyl carbon (C=O) of the fluorenone ketone group, typically found in the downfield region of the spectrum (around 190-200 ppm). Other distinct signals would correspond to the substituted and unsubstituted aromatic carbons of the fluorene (B118485) and diphenylamine (B1679370) moieties. While specific spectral data for this compound is not publicly available, the analysis of related fluorene derivatives confirms the utility of NMR in verifying their chemical structures.
Table 1: Expected NMR Signal Regions for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (Fluorene, Phenyl) | 6.5 - 8.0 |
| ¹³C | Carbonyl (C=O) | 190 - 200 |
| ¹³C | Aromatic (C-N, C-C, C-H) | 110 - 160 |
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to particular chemical bonds.
In the analysis of this compound, the most characteristic absorption band would be the strong C=O stretching vibration of the ketone group on the fluorenone core. This peak is typically observed in the range of 1710-1720 cm⁻¹. For instance, in the related compound 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, this peak is reported at 1716 cm⁻¹. Additional important signals would include C-N stretching vibrations from the diphenylamino groups and various C=C and C-H vibrations associated with the aromatic rings. The absence of an N-H stretching band (typically ~3300-3500 cm⁻¹) would confirm that the nitrogen atoms are tertiary amines, as expected from the structure.
Table 2: Key Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
|---|---|---|
| 1710 - 1720 | C=O Stretch | Ketone |
| 1580 - 1600 | C=C Stretch | Aromatic Ring |
| 1310 - 1360 | C-N Stretch | Aromatic Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, and High-Resolution Mass Spectrometry (HRMS) can provide its exact elemental composition.
For this compound (molecular formula C₃₇H₂₆N₂O), HRMS would be employed to confirm this composition by measuring the molecular ion's mass with very high precision, distinguishing it from other compounds with the same nominal mass. Techniques like Electrospray Ionization (ESI) are commonly used for such analyses. Liquid Chromatography-Mass Spectrometry (LCMS), which couples a separation technique with mass analysis, can be used to assess the purity of the compound.
Solid-State and Structural Characterization Techniques
Single-Crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a precise model of the electron density, revealing exact bond lengths, bond angles, and intermolecular interactions.
An XRD analysis of this compound would provide invaluable information. It would confirm the planarity of the fluorenone core and determine the torsion angles of the diphenylamino substituents relative to the central ring. This structural detail is critical as the molecular conformation strongly influences the electronic properties and packing in the solid state. Studies on similar fluorenone derivatives, such as 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, have successfully used single-crystal XRD to determine their crystal system, space group, and molecular packing, revealing how intermolecular forces like hydrogen bonds dictate the supramolecular architecture.
For applications in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) or solar cells, this compound would typically be processed into a thin film. The morphology of this film—its surface roughness, domain structure, and degree of crystallinity—has a profound impact on device performance.
Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to visualize the surface topography of these films at the nanoscale. These methods can reveal the presence of crystalline domains, grain boundaries, or defects, which can affect charge transport and device efficiency. Furthermore, Grazing-Incidence X-ray Diffraction (GIXRD) can be used to probe the molecular orientation within the thin film, determining whether the molecules adopt a preferred alignment relative to the substrate. Studies on thin films of other fluorene-based polymers have demonstrated that controlling the film morphology is essential for optimizing the performance of electronic devices.
Q & A
Basic: What are the established synthetic routes for 2,7-Bis(diphenylamino)-9H-fluoren-9-one?
Answer:
The compound is synthesized via Buchwald–Hartwig amination or Ullmann coupling to introduce diphenylamino groups at the 2,7-positions of fluorenone. Key steps include:
- Suzuki cross-coupling for aromatic substitution (e.g., using Pd catalysts and arylboronic acids).
- Purification via column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate).
- Validation by mass spectrometry (MS) and elemental analysis .
For derivatives like Tilorone analogs (e.g., 2,7-bis(diethylaminoethoxy)-9H-fluoren-9-one), nucleophilic substitution with amino-alkoxy chains is employed .
Basic: How is the purity and structural integrity of this compound verified?
Answer:
Routine characterization includes:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., aromatic proton splitting in diphenylamino groups).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight within ±0.005 Da.
- X-Ray Diffraction (XRD) : Resolves crystal packing and torsion angles (critical for OLED applications) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >250°C for fluorenone derivatives) .
Basic: What are the key spectroscopic characteristics used in its identification?
Answer:
- UV-Vis Spectroscopy : Strong absorption bands at 350–450 nm (π–π* transitions in fluorenone core) .
- Photoluminescence (PL) : Emission peaks at 500–600 nm (tunable via donor-acceptor configurations) .
- Infrared (IR) Spectroscopy : C=O stretching at ~1700 cm (fluorenone carbonyl), N–H bending at ~1500 cm (diphenylamino groups) .
Advanced: How can computational methods predict the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to:
- Optimize geometry : Compare calculated vs. experimental bond lengths (error <0.02 Å) .
- Calculate frontier orbitals : HOMO-LUMO gaps (~3.0 eV for fluorenone derivatives) correlate with experimental bandgaps .
- Simulate charge transfer : Excited-state dynamics (e.g., singlet-triplet splitting <0.3 eV for TADF materials) guide OLED design .
Advanced: What factors contribute to efficiency roll-off in OLEDs using this material?
Answer:
Efficiency roll-off arises from:
- Triplet-Triplet Annihilation (TTA) : Dominates at high current densities (modeled via ) .
- Singlet-Polaron Annihilation (SPA) : Reduced by optimizing hole/electron transport layer compatibility .
- Isomeric effects : For isomers like 27DACRFT vs. 36DACRFT, steric hindrance in 27DACRFT increases non-radiative decay, worsening roll-off .
Advanced: How to resolve discrepancies in photoluminescence quantum yields (PLQY) between isomers?
Answer:
Contradictions in PLQY (e.g., 36DACRFT >27DACRFT) are resolved by:
- Transient PL decay analysis : Measure delayed fluorescence lifetimes (36DACRFT: 12 µs vs. 27DACRFT: 8 µs) to assess triplet harvesting efficiency .
- XRD conformational analysis : Compare dihedral angles (e.g., 36DACRFT’s planar geometry enhances radiative decay) .
- Solvatochromic studies : Polar solvents stabilize charge-transfer states, increasing PLQY .
Advanced: How to design experiments to optimize singlet-triplet splitting energy (ΔEST_{ST}ST)?
Answer:
- Donor-Acceptor distance tuning : Use steric substituents (e.g., methyl groups on acridine donors) to reduce ΔE to <0.1 eV .
- Time-Dependent DFT (TD-DFT) : Predict ΔE by comparing and energies .
- Electrochemical gap measurement : Cyclic voltammetry-derived HOMO/LUMO levels align with ΔE for TADF validation .
Advanced: What methodologies validate DNA-intercalating potential in antiviral analogs?
Answer:
For Tilorone-like derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
